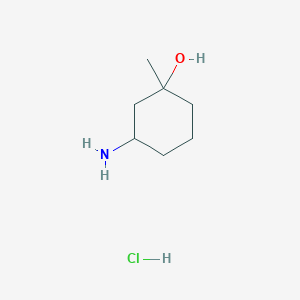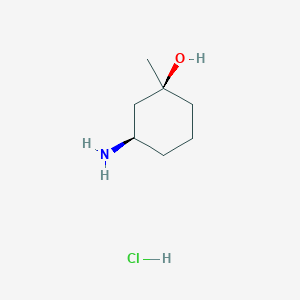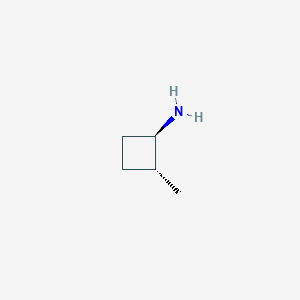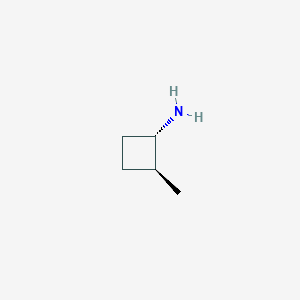
(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base.
Formation of Acetic Acid Ester: The benzylated piperidine is reacted with acetic acid derivatives to form the acetic acid ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of piperidine derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, given the pharmacological activity of piperidine derivatives.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system. The benzyl group may enhance the compound’s binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
Benzylpiperidine: Piperidine ring with a benzyl group attached.
Acetic Acid Esters: Compounds with an acetic acid ester functional group.
Uniqueness
(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester hydrochloride is unique due to the combination of the piperidine ring, benzyl group, and acetic acid ester, which may confer specific pharmacological properties not found in simpler compounds.
Propiedades
IUPAC Name |
tert-butyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-18(2,3)21-17(20)12-16-10-7-11-19(14-16)13-15-8-5-4-6-9-15;/h4-6,8-9,12H,7,10-11,13-14H2,1-3H3;1H/b16-12-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKBGVVZVLZNRB-PXJKFVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCCN(C1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\1/CCCN(C1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)








